5-Methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17844912
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4O2 |
|---|---|
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 5-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N4O2/c1-6-2-8(9(14)15)12-13(6)7-3-10-5-11-4-7/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | GINNLBOPZINMPD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C2=CN=CN=C2)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Systematic Nomenclature and Molecular Formula
The IUPAC name for the compound is 5-methyl-1-pyrimidin-2-ylpyrazole-3-carboxylic acid, reflecting its pyrimidine substitution at the pyrazole ring’s nitrogen atom. Its molecular formula was confirmed via high-resolution mass spectrometry and computational methods . The compound’s SMILES string (CC1=CC(=NN1C2=NC=CC=N2)C(=O)O) and InChIKey (OJRLMUZPBAIADM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.19 g/mol |
| PubChem CID | 82112640 |
| SMILES | CC1=CC(=NN1C2=NC=CC=N2)C(=O)O |
| InChIKey | OJRLMUZPBAIADM-UHFFFAOYSA-N |
Structural Features and Tautomerism
The pyrazole ring exhibits aromaticity, stabilized by delocalized π-electrons across its three nitrogen atoms. The carboxylic acid group at position 3 introduces hydrogen-bonding capacity, which is critical for interactions in biological systems or crystalline lattices. Substituent effects from the pyrimidin-2-yl group enhance π-stacking potential, a property leveraged in materials science . Tautomerism between the pyrazole’s 1H and 2H forms is theoretically possible but is constrained by the fixed substitution pattern in this derivative.
Synthetic Approaches and Reaction Pathways
General Pyrazole Synthesis Strategies
While no direct synthesis of 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid is documented, analogous routes for pyrazole-carboxylic acids involve:
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Condensation Reactions: Diethyl butynedioate and methylhydrazine form pyrazole esters, which are hydrolyzed to carboxylic acids .
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Bromination and Functionalization: Tribromophosphine (PBr₃) mediates bromination of hydroxy-pyrazole intermediates, followed by nucleophilic substitution .
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Carbamate Protection/Deprotection: tert-Butyl carbamate groups are used to protect amines during multi-step syntheses, as seen in related pyrazole-amine derivatives .
Hypothetical Synthesis Route
A plausible pathway for the target compound could involve:
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Condensation: Reacting pyrimidin-2-ylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form the pyrazole ring.
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Carboxylic Acid Formation: Hydrolysis of the ester group using aqueous NaOH or HCl .
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Purification: Column chromatography or recrystallization to isolate the final product.
Table 2: Comparative Synthesis Steps for Analogous Compounds
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The carboxylic acid group confers moderate water solubility, while the pyrimidinyl and methyl groups enhance lipophilicity. Predicted logP values (e.g., XLogP3-AA: 1.3) suggest balanced hydrophilicity-lipophilicity, making the compound suitable for drug delivery systems .
Thermal and Photochemical Stability
No experimental stability data are available, but analogous pyrazole-carboxylic acids decompose above 200°C. UV-Vis spectra (λmax ~260 nm) indicate sensitivity to prolonged light exposure, necessitating storage in amber glass .
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